2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid
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Overview
Description
2-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with the thiazolidine intermediate.
Ethoxyphenyl Group Addition: The final step involves the etherification of the phenolic hydroxyl group with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and a ligand for receptor studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidin-4-one: Studied for its anticancer and anti-inflammatory properties.
Uniqueness
2-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClNO4S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClNO4S/c1-2-24-17-9-12(18-21-15(11-26-18)19(22)23)7-8-16(17)25-10-13-5-3-4-6-14(13)20/h3-9,15,18,21H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
CSMLGTQGZUZHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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